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Compound of Interest

Compound Name: 9H-Carbazol-1-amine

Cat. No.: B099819 Get Quote

This guide provides a comprehensive overview of the spectroscopic data available for 9H-
Carbazol-1-amine (CAS No: 18992-86-4), a key heterocyclic amine of interest to researchers

in drug development and materials science. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by

detailed experimental protocols and logical workflows.

Quantitative Spectroscopic Data
The empirical formula for 9H-Carbazol-1-amine is C₁₂H₁₀N₂, with a molecular weight of 182.22

g/mol . The available spectroscopic data is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.81 s - N-H (Carbazole)

8.03 d 8.0 Aromatic H

7.52 d 8.0 Aromatic H

7.37 t 8.0 Aromatic H (2H)

7.13 t 7.4 Aromatic H

6.94 t 7.6 Aromatic H

Solvent: DMSO-d₆,

Spectrometer

Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data
While the existence of ¹³C NMR data for 9H-Carbazol-1-amine is noted in databases such as

PubChem, specific chemical shift values are not readily available in the public domain at the

time of this guide's compilation.[1] Researchers are advised to acquire this data experimentally

or consult specialized proprietary databases.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

3468, 3379 N-H Stretching (Amine)

3054 Aromatic C-H Stretching

2924, 2854 Aliphatic C-H Stretching (trace)

1621, 1587 N-H Bending (Amine) / C=C Stretch

1494, 1455 Aromatic C=C Stretching

1327, 1265, 1215 C-N Stretching

1150, 1018 In-plane C-H Bending

888, 741 Out-of-plane C-H Bending

Medium: Chloroform (CHCl₃)

Table 4: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge
Ratio)

Ion Species Method

183.0916 (found) [M+H]⁺ ESI-TOF

183.0917 (calculated) [M+H]⁺ -

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented. These are based on standard laboratory practices for the analysis of aromatic and

heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular

structure.

Methodology:
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Sample Preparation:

Ensure the 9H-Carbazol-1-amine sample is of high purity.

Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, CDCl₃).

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Instrument Parameters (for a 400 MHz spectrometer):

For ¹H NMR:

Spectrometer Frequency: 400 MHz.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 8-64, depending on concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

Spectrometer Frequency: 100 MHz.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Perform phase and baseline corrections on the resulting spectrum.

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.

Place a small amount of the powdered sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

For solution-based measurements, dissolve the sample in a suitable solvent (e.g.,

Chloroform) that has minimal interference in the regions of interest.

Instrument Parameters:

Run a background spectrum of the empty sample holder (or pure solvent).

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Set the resolution to 4 cm⁻¹ and accumulate 16-32 scans to improve the signal-to-noise

ratio.

Data Processing:

The instrument software automatically subtracts the background spectrum from the

sample spectrum.

Identify and label the characteristic absorption bands corresponding to the functional

groups.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation and Introduction:

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or coupled with a

chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography

(LC-MS).

Instrument Parameters (for ESI-TOF):

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for amines

to generate [M+H]⁺ ions.

Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.

Set the ion source parameters (e.g., capillary voltage, source temperature) to optimal

values for the analyte.

Acquire data over a relevant m/z range (e.g., 50-500 amu).

Data Processing:

Analyze the resulting mass spectrum to identify the molecular ion peak.

For high-resolution data, compare the measured exact mass to the calculated mass to

confirm the elemental composition.

If fragmentation data is acquired (e.g., in MS/MS), analyze the fragment ions to gain

further structural information.

Visualization of Workflows
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The following diagrams illustrate the logical flow of spectroscopic analysis.
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Caption: General workflow for the spectroscopic characterization of 9H-Carbazol-1-amine.
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Caption: Relationship between molecular properties and spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 9H-Carbazol-1-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099819#spectroscopic-data-for-9h-carbazol-1-amine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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